Cas no 873435-29-1 (Cholesteryl-TEG Phosphoramidite)

Cholesteryl-TEG Phosphoramidite 化学的及び物理的性質
名前と識別子
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- CHOLESTERYL-TEG CEP
- Cholesteryl-TEG Phosphoramidite
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl (4-(((2-cyanoethoxy)(diisopropylamino)phosphaneyl)oxy)-1,1-bis(4-methoxyphenyl)-1-phenyl-2,6,9,12,15-pentaoxaoctadecan-18-yl)carbamate
- 873435-29-1
- Cholest-5-en-3-ol (3I(2))-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate]
- (3ss)-17-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoatecholest-5-en-3-ol; Dimethoxytrityloxy-3-O-(N-cholesteryl-3-aminopropyl)triethyleneglycol-glyceryl-2-O-(2-cyanoethyl)(N,N,-diisopropyl)phosphoramidite;
- DTXSID801099383
- Cholesteryl TEG Phosphoramidite
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate
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- インチ: InChI=1S/C70H106N3O11P/c1-51(2)18-15-19-54(7)64-32-33-65-63-31-26-58-48-61(34-36-68(58,8)66(63)35-37-69(64,65)9)83-67(74)72-39-17-40-77-42-43-78-44-45-79-46-47-80-49-62(84-85(82-41-16-38-71)73(52(3)4)53(5)6)50-81-70(55-20-13-12-14-21-55,56-22-27-59(75-10)28-23-56)57-24-29-60(76-11)30-25-57/h12-14,20-30,51-54,61-66H,15-19,31-37,39-50H2,1-11H3,(H,72,74)/t54-,61+,62?,63+,64-,65+,66+,68+,69-,85?/m1/s1
- InChIKey: FNJSTUYYFCEZCA-PORNTWEGSA-N
- ほほえんだ: C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOCC(COC(c5ccccc5)(c6ccc(cc6)OC)c7ccc(cc7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C
計算された属性
- せいみつぶんしりょう: 1195.76000
- どういたいしつりょう: 1195.75649820g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 13
- 重原子数: 85
- 回転可能化学結合数: 38
- 複雑さ: 1950
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 14.6
- トポロジー分子極性表面積: 148Ų
じっけんとくせい
- ふってん: 1019.4±65.0 °C at 760 mmHg
- フラッシュポイント: 570.3±34.3 °C
- PSA: 162.02000
- LogP: 15.65710
Cholesteryl-TEG Phosphoramidite セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Cholesteryl-TEG Phosphoramidite 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C432540-500mg |
Cholesteryl-TEG Phosphoramidite |
873435-29-1 | 500mg |
$1918.00 | 2023-05-18 | ||
TRC | C432540-1g |
Cholesteryl-TEG Phosphoramidite |
873435-29-1 | 1g |
$ 9200.00 | 2023-09-08 | ||
TRC | C432540-50mg |
Cholesteryl-TEG Phosphoramidite |
873435-29-1 | 50mg |
$253.00 | 2023-05-18 |
Cholesteryl-TEG Phosphoramidite 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
Cholesteryl-TEG Phosphoramiditeに関する追加情報
Cholesteryl-TEG Phosphoramidite (CAS No. 873435-29-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Cholesteryl-TEG Phosphoramidite, with the chemical identifier CAS No. 873435-29-1, represents a sophisticated and highly versatile intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its cholesteryl and triethylenglycol (TEG) functional groups, has garnered significant attention in recent years due to its pivotal role in the development of novel therapeutic agents. The unique structural attributes of Cholesteryl-TEG Phosphoramidite facilitate its integration into complex molecular architectures, making it an indispensable tool for medicinal chemists and synthetic organic chemists alike.
The cholesteryl moiety, a sterol derivative, contributes to the lipophilicity and membrane permeability of the resulting pharmacophores, which is particularly advantageous for drugs targeting membrane-bound receptors or requiring efficient oral bioavailability. Concurrently, the phosphoramidite group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of diverse substituents and the construction of intricate heterocyclic frameworks. This dual functionality makes Cholesteryl-TEG Phosphoramidite an exceptionally valuable building block in the synthesis of peptidomimetics, nucleoside analogs, and other biologically active molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies, particularly in oncology and immunology. The demand for structurally complex molecules with high specificity and efficacy has driven innovation in synthetic methodologies. Among these, Cholesteryl-TEG Phosphoramidite has emerged as a cornerstone reagent in solid-phase peptide synthesis (SPPS) and other advanced coupling strategies. Its stability under various reaction conditions and compatibility with a broad range of coupling reagents have made it a preferred choice for researchers aiming to optimize yield and purity in drug discovery pipelines.
The utility of Cholesteryl-TEG Phosphoramidite extends beyond its conventional applications in peptide synthesis. Emerging research indicates its potential in the development of novel lipid-based drug delivery systems. The cholesteryl group's affinity for lipid bilayers enhances the incorporation of therapeutic agents into nanoparticles or micelles, thereby improving their circulation time and cellular uptake. Furthermore, the phosphoramidite moiety allows for post-synthetic modifications, enabling the introduction of targeting ligands or imaging agents. Such advancements are poised to revolutionize nanomedicine by enabling more precise and efficient drug delivery.
The synthesis of Cholesteryl-TEG Phosphoramidite itself is a testament to the progress in synthetic chemistry. Modern methodologies leverage palladium-catalyzed cross-coupling reactions and enantioselective strategies to achieve high enantiomeric purity, which is critical for pharmacological applications where stereochemistry dictates biological activity. The integration of computational chemistry and machine learning has further refined synthetic routes, minimizing waste and maximizing efficiency. These innovations underscore the dynamic interplay between organic synthesis and computational science in advancing pharmaceutical manufacturing.
In clinical trials, compounds derived from Cholesteryl-TEG Phosphoramidite have demonstrated promising results in treating various therapeutic areas. For instance, researchers have utilized this intermediate to develop novel antiviral agents that exploit its ability to disrupt viral replication cycles by inhibiting key enzymes or interfering with host-virus interactions. Similarly, in oncology, peptidomimetics synthesized using Cholesteryl-TEG Phosphoramidite have shown efficacy in targeting cancer-specific pathways while exhibiting reduced toxicity compared to traditional chemotherapeutics. These findings highlight the compound's potential as a scaffold for next-generation therapeutics.
The future prospects of Cholesteryl-TEG Phosphoramidite are vast and multifaceted. As computational power grows and synthetic techniques evolve, new applications are likely to emerge. For example, its role in generating libraries of diverse molecular structures for high-throughput screening is anticipated to expand significantly. Additionally, its incorporation into biosynthetic pathways via engineered enzymes may open doors to greener synthetic methodologies that align with sustainable chemistry principles.
In conclusion, Cholesteryl-TEG Phosphoramidite (CAS No. 873435-29-1) stands as a beacon of innovation in pharmaceutical chemistry. Its unique structural features and reactivity profile make it an indispensable tool for developing next-generation therapeutics across multiple disease areas. As research continues to uncover new applications and refine synthetic protocols, this compound is sure to remain at the forefront of medicinal chemistry advancements.
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